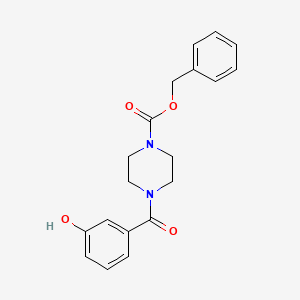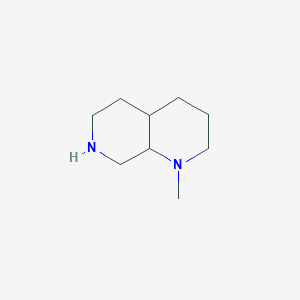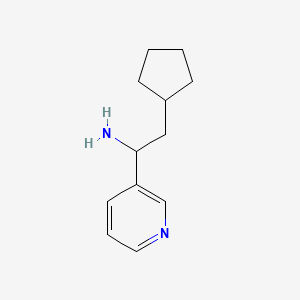
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol It is characterized by a cyclopentyl group attached to an ethanamine backbone, which is further substituted with a pyridin-3-yl group
準備方法
The synthesis of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and pyridine-3-carboxaldehyde.
Formation of Intermediate: The cyclopentanone undergoes a condensation reaction with pyridine-3-carboxaldehyde to form an intermediate compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated reagents can introduce different substituents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.
科学的研究の応用
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction .
類似化合物との比較
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine can be compared with similar compounds such as:
1-Cyclopentyl-2-(pyridin-2-yl)ethan-1-amine: This compound has a similar structure but with the pyridine ring attached at a different position, leading to distinct chemical and biological properties.
2-(Pyridin-3-yl)ethanamine: Lacks the cyclopentyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical reactivity and potential biological activities.
特性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
2-cyclopentyl-1-pyridin-3-ylethanamine |
InChI |
InChI=1S/C12H18N2/c13-12(8-10-4-1-2-5-10)11-6-3-7-14-9-11/h3,6-7,9-10,12H,1-2,4-5,8,13H2 |
InChIキー |
NDWMOOWCGKLQPY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CC(C2=CN=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


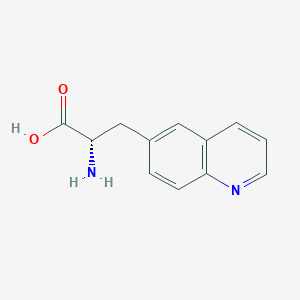
![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13503345.png)


![2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503373.png)

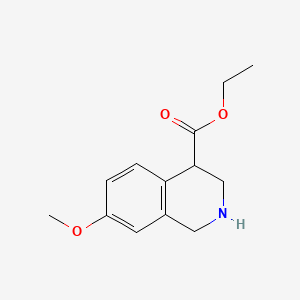
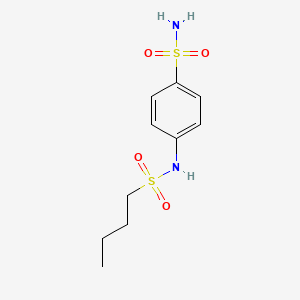
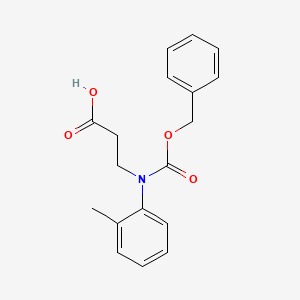
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13503403.png)
![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B13503411.png)
![2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503416.png)
